molecular formula C9H8O5 B3041923 4-Hydroxy-3-(methoxycarbonyl)benzoic acid CAS No. 41684-11-1

4-Hydroxy-3-(methoxycarbonyl)benzoic acid

Cat. No.: B3041923
CAS No.: 41684-11-1
M. Wt: 196.16 g/mol
InChI Key: JDUYMWSYTIJMJO-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(methoxycarbonyl)benzoic acid, also known as methyl 5-carboxy-2-hydroxybenzoate, is a chemical compound with the molecular formula C9H8O5 and a molecular weight of 196.16 g/mol . This compound is a derivative of benzoic acid and features both a hydroxyl group and a methoxycarbonyl group attached to the benzene ring. It is commonly used in biochemical research and has various applications in different scientific fields.

Scientific Research Applications

4-Hydroxy-3-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:

Safety and Hazards

4-Hydroxy-3-(methoxycarbonyl)benzoic acid may cause discomfort if swallowed and may cause skin and eye irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to wear personal protective equipment when handling this compound .

Relevant Papers There are several relevant papers on this compound. One paper discusses the encapsulation of 4-hydroxy-3-methoxy benzoic acid . Another paper provides information on the compound’s structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(methoxycarbonyl)benzoic acid can be achieved through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, and they typically employ continuous flow reactors to ensure consistent product quality. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxycarbonyl groups allow the compound to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

4-Hydroxy-3-(methoxycarbonyl)benzoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-3-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUYMWSYTIJMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sulfamic acid (1.83 g, 18.87 mmol) and 2-methyl-1-butene (1.20 ml, 11.10 mmol) were added to a solution of methyl 5-formyl-2-hydroxybenzoate (may be prepared as described in Description 106; 1 g, 5.55 mmol) in tetrahydrofuran (20 ml), water (20 ml) and dimethyl sulfoxide (20 ml). The solution was cooled to 0° C. and sodium chlorite (1.51 g, 16.65 mmol) in water (5 ml) was added. After 45 minutes at 0° C. the reaction the mixture was quenched with saturated Na2S2O3 solution (20 ml) and extracted with ethyl acetate (3×30 ml). The organic layer was dried (MgSO4) and the solvent removed in vacuo to yield the title compound as a solid. 1.09 g (damp with DMSO/H2O).
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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